![molecular formula C27H22BrNO6S B2610832 ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate CAS No. 463353-45-9](/img/structure/B2610832.png)
ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran core. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfonyl group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research into the synthesis and transformations of compounds structurally similar to ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate reveals innovative approaches to constructing complex molecules. For instance, the study on the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights a method for creating ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, showcasing the utility of halogen-free, reusable Bronsted acidic ionic liquid catalysts in synthesizing heterocyclic compounds (Khaligh, 2014).
Pharmacological Applications
Although direct pharmacological applications of the specific compound are not found, research on structurally related compounds provides a glimpse into the potential medicinal chemistry applications. For example, the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents illustrate the broader scope of using complex molecules for therapeutic purposes. This study showcases the successful synthesis of these hybrids and their preliminary anticancer efficacy, hinting at the diverse pharmacological potential of such compounds (Rehman et al., 2018).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of related compounds provide valuable insights into their reactivity and potential applications in synthetic chemistry. The work on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihyroisoxazole-4-carboxylate in various solvents, for example, sheds light on the photolytic pathways and the formation of carbenes, which are crucial intermediates in organic synthesis (Ang & Prager, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO6S/c1-3-34-27(31)26-18(2)35-24-15-12-21(17-23(24)26)29(25(30)16-9-19-7-5-4-6-8-19)36(32,33)22-13-10-20(28)11-14-22/h4-17H,3H2,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUQENNCMYLAY-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-((4-bromophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate |
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